REACTION_SMILES
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[CH3:53][CH2:54][O:55][C:56](=[O:57])[CH3:58].[CH:48]([N:49]([CH3:50])[CH3:51])=[O:52].[Cl:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][c:8]([C:13]([F:14])([F:15])[F:16])[c:9]([Cl:12])[cH:10][cH:11]1)([Cl:17])[Cl:18].[N:19]12[CH2:20][CH2:21][CH2:22][N:23]=[C:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]2.[NH2:30][c:31]1[cH:32][cH:33][c:34]([O:35][c:36]2[cH:37][c:38]([C:42](=[O:43])[NH:44][CH3:45])[n:39][cH:40][cH:41]2)[cH:46][cH:47]1>>[C:3](=[O:4])([NH:5][c:6]1[cH:7][c:8]([C:13]([F:14])([F:15])[F:16])[c:9]([Cl:12])[cH:10][cH:11]1)[NH:30][c:31]1[cH:32][cH:33][c:34]([O:35][c:36]2[cH:37][c:38]([C:42](=[O:43])[NH:44][CH3:45])[n:39][cH:40][cH:41]2)[cH:46][cH:47]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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O=C(Nc1ccc(Cl)c(C(F)(F)F)c1)C(Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(Cl)c(C(F)(F)F)c1)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1cc(Oc2ccc(N)cc2)ccn1
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Name
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Type
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product
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Smiles
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CNC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(C(F)(F)F)c3)cc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |